molecular formula C15H12N4 B14149130 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline

1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B14149130
M. Wt: 248.28 g/mol
InChI Key: AGTMAYYRJCRYDO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that combines the structural features of pyridine, triazole, and quinoline. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Substitution: Aromatic nucleophilic substitution reactions can occur, especially at positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the triazole ring.

    Substitution Products: Substituted quinoline derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline has been studied for its potential as an antiviral, antimicrobial, and anticancer agent . It has shown promising activity against various pathogens and cancer cell lines, making it a valuable compound in medicinal chemistry research.

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline is unique due to its combined structural features of pyridine, triazole, and quinoline, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H12N4

Molecular Weight

248.28 g/mol

IUPAC Name

1-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C15H12N4/c1-2-6-13-11(4-1)7-8-14-17-18-15(19(13)14)12-5-3-9-16-10-12/h1-6,9-10H,7-8H2

InChI Key

AGTMAYYRJCRYDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C3=CC=CC=C31)C4=CN=CC=C4

Origin of Product

United States

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